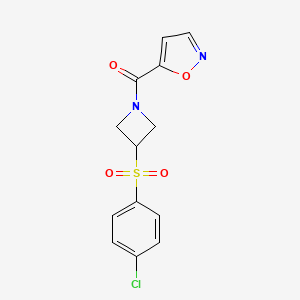

![molecular formula C17H25ClN4O2S2 B2883122 N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide hydrochloride CAS No. 345627-90-9](/img/structure/B2883122.png)

N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide hydrochloride

説明

“N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide”, also known as SNS 032 or BMS 387032, is not a naturally occurring metabolite and is only found in individuals exposed to this compound .

Synthesis Analysis

The synthesis of this compound is not naturally occurring. It is only found in individuals exposed to this compound or its derivatives .Molecular Structure Analysis

The molecular structure of this compound can be found in the Protein Data Bank (PDB) under the ID 5D1J . The structure was determined using X-ray crystallography.科学的研究の応用

Chronic Lymphocytic Leukemia Treatment

SNS-032 has been used in a Phase 1 trial for the treatment of Chronic Lymphocytic Leukemia (CLL). It has significant effects on short half-life transcripts and proteins, particularly survival factors, cell cycle regulatory proteins, and cytokines that are critical for the survival of malignant B-cells in CLL .

Multiple Myeloma Treatment

SNS-032 has also been used in a Phase 1 trial for the treatment of Multiple Myeloma (MM). Similar to CLL, it affects survival factors, cell cycle regulatory proteins, and cytokines that are critical for the survival of malignant B-cells in MM .

Cell Cycle Regulation

CDK2 and CDK7, which SNS-032 inhibits, are involved in cell cycle regulation. By inhibiting these kinases, SNS-032 can potentially control the cell cycle .

RNA Polymerase II-dependent Transcription Regulation

CDK7, along with CDK9, regulate RNA polymerase (Pol) II-dependent transcription. Temporary inhibition of RNA Pol II-dependent transcription by SNS-032 can have significant effects .

Metastatic Refractory Solid Tumors Treatment

A phase 1 study of SNS-032 was conducted in patients with metastatic refractory solid tumors. The primary objective of the study was to establish the maximum tolerated dose (MTD), the maximum administered dose (MAD), dose limiting toxicity (DLT), and the recommended phase 2 dose for SNS-032 when administered as a weekly 1-h infusion .

Oral Bioavailability Study

The oral bioavailability of SNS-032 was studied in humans. At the dose levels tested, the oral bioavailability of SNS-032 ranged from 4–33% .

作用機序

Target of Action

BMS387032 HCl, also known as SNS-032, is a highly selective and potent inhibitor of cyclin-dependent kinases (CDK) 2, 7, and 9 . These kinases play crucial roles in cell cycle regulation and RNA polymerase II-dependent transcription .

Mode of Action

SNS-032 interacts with its targets (CDK2, CDK7, and CDK9) by inhibiting their activity . This inhibition has significant effects on short half-life transcripts and proteins, particularly survival factors, cell cycle regulatory proteins, and cytokines .

Biochemical Pathways

The inhibition of CDK2 and CDK7 disrupts cell cycle regulation, while the inhibition of CDK7 and CDK9 affects RNA polymerase II-dependent transcription . This results in the temporary inhibition of transcription, which significantly impacts short half-life transcripts and proteins .

Pharmacokinetics

In a phase 1 study, SNS-032 was administered as a loading dose (LD) followed by a 6-hour infusion given weekly for 3 consecutive weeks of each 28-day cycle . The study aimed to maintain threshold plasma concentrations of 115 ng/mL (in vitro IC90) and higher for 6 hours . Following intravenous administration, plasma concentrations declined in a biphasic manner, resulting in mean terminal half-lives between 5 and 10 hours . The average oral bioavailability was 19% (range: 4–33%) .

Result of Action

The inhibition of CDK2, CDK7, and CDK9 by SNS-032 leads to significant effects on short half-life transcripts and proteins, particularly survival factors, cell cycle regulatory proteins, and cytokines . These are critical for the survival of malignant B-cells in chronic lymphocytic leukemia (CLL) and multiple myeloma (MM) .

特性

IUPAC Name |

N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2S2.ClH/c1-17(2,3)12-8-19-13(23-12)10-24-14-9-20-16(25-14)21-15(22)11-4-6-18-7-5-11;/h8-9,11,18H,4-7,10H2,1-3H3,(H,20,21,22);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCYFIUOIGVHLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide hydrochloride | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole](/img/structure/B2883043.png)

![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2883046.png)

![methyl N-[(2,4-dichlorophenoxy)acetyl]-beta-alaninate](/img/structure/B2883049.png)

![1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea](/img/structure/B2883051.png)

![2-((2-chlorobenzyl)thio)-9-(4-fluorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2883054.png)

![(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)methanone](/img/structure/B2883057.png)

![4-[(4-Hydroxycyclohexyl)amino]-3-methylbenzonitrile](/img/structure/B2883060.png)